molecular formula C8H13F3O B1472075 (1-(Trifluoromethyl)cyclohexyl)methanol CAS No. 371917-14-5

(1-(Trifluoromethyl)cyclohexyl)methanol

Cat. No. B1472075
CAS RN: 371917-14-5
M. Wt: 182.18 g/mol
InChI Key: MPRWQIILGRHOAG-UHFFFAOYSA-N
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Description

“(1-(Trifluoromethyl)cyclohexyl)methanol” is a chemical compound with the CAS Number: 371917-14-5. It has a molecular weight of 182.19 and its IUPAC name is this compound .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C8H13F3O/c9-8(10,11)7(6-12)4-2-1-3-5-7/h12H,1-6H2 . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

“this compound” is a liquid . Unfortunately, the search results do not provide more detailed physical and chemical properties.

Scientific Research Applications

Electrocatalytic Hydrogenation

Electrocatalytic hydrogenation (ECH) of 2-cyclohexen-1-one in aqueous methanol demonstrates high selectivity of carbon-carbon double bond hydrogenation. This process, investigated under constant current conditions, highlights the utility of methanol as a solvent and reagent in selective hydrogenation reactions (Dabo et al., 1997).

Methanol as a Hydrogen Donor

Methanol acts as a hydrogen donor towards organic substrates, especially for the reduction of ketones to alcohols. The research underscores methanol's role in homogeneously catalyzed reactions by ruthenium and rhodium complexes, opening avenues for its application in synthetic chemistry (Smith & Maitlis, 1985).

Synthesis Applications

A simple and cost-competitive method utilizes methanol as both C1 synthon and H2 source for selective N-methylation of amines. This method employs RuCl3.xH2O as a catalyst, demonstrating methanol's versatility in organic synthesis (Sarki et al., 2021).

Prins-type Cyclization

A versatile method for the synthesis of 4-substituted 6-methyl-3-oxabicyclo[3.3.1]non-6-ene-1-methanol derivatives showcases Prins-type cyclization reactions. This method demonstrates the potential of methanol in facilitating complex organic transformations (Nakamura et al., 2009).

properties

IUPAC Name

[1-(trifluoromethyl)cyclohexyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13F3O/c9-8(10,11)7(6-12)4-2-1-3-5-7/h12H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPRWQIILGRHOAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(CO)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

371917-14-5
Record name [1-(trifluoromethyl)cyclohexyl]methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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